molecular formula C11H18N2O B1460473 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol CAS No. 2126177-58-8

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol

Cat. No. B1460473
CAS RN: 2126177-58-8
M. Wt: 194.27 g/mol
InChI Key: HUIUAMKCNFNWBX-UHFFFAOYSA-N
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Description

The compound “1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of “1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol” is C11H18N2O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The isopropyl group attached to the imidazole ring in “1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol” could potentially enhance its lipophilicity, thus improving its ability to interact with microbial cell membranes. This interaction can disrupt the cell’s integrity, leading to its death. Research on similar compounds has shown effectiveness against a variety of pathogens, suggesting potential use in developing new antimicrobial agents .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the broad range of chemical and biological properties exhibited by imidazole derivatives, there is potential for the development of new drugs that can overcome current public health problems .

properties

IUPAC Name

1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9(2)10-12-6-7-13(10)8-11(14)4-3-5-11/h6-7,9,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUAMKCNFNWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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